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Compound of Interest

Compound Name:
4-(4-

Fluorobenzyloxy)benzaldehyde

Cat. No.: B1300813 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic and

spectrometric data for the compound 4-(4-Fluorobenzyloxy)benzaldehyde (CAS No. 56442-

17-2). Given the utility of this compound as a building block in medicinal chemistry and

materials science, a thorough understanding of its analytical profile is essential for its synthesis,

characterization, and application.[1] This document presents predicted data for Proton Nuclear

Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared

(IR) Spectroscopy, and Mass Spectrometry (MS), based on the analysis of structurally similar

compounds. Detailed experimental protocols for obtaining this data are also provided.

The molecular structure of 4-(4-Fluorobenzyloxy)benzaldehyde consists of a benzaldehyde

moiety connected to a 4-fluorobenzyl group through an ether linkage. Its molecular formula is

C₁₄H₁₁FO₂, with a molecular weight of 230.24 g/mol .[1]

Spectroscopic Data
The following tables summarize the predicted spectroscopic and spectrometric data for 4-(4-
Fluorobenzyloxy)benzaldehyde. These predictions are derived from established principles of
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spectroscopy and by analogy to related compounds such as 4-fluorobenzaldehyde, 4-

benzyloxybenzaldehyde, and other substituted benzaldehyde derivatives.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~9.88 s 1H
Aldehyde proton (-

CHO)

~7.85 d 2H
Aromatic protons

ortho to -CHO

~7.40 m 2H

Aromatic protons of

the 4-fluorobenzyl

group ortho to -CH₂-

~7.10 m 2H

Aromatic protons of

the 4-fluorobenzyl

group meta to -CH₂-

~7.05 d 2H
Aromatic protons

meta to -CHO

~5.10 s 2H
Methylene protons (-

O-CH₂-)

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
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Chemical Shift (δ, ppm) Assignment

~190.7 Aldehyde carbon (C=O)

~164.0 (d)
Aromatic carbon of the 4-fluorobenzyl group

attached to fluorine

~163.5 Aromatic carbon attached to the ether oxygen

~132.0 Aromatic carbons ortho to the -CHO group

~131.5 (d)
Quaternary aromatic carbon of the 4-

fluorobenzyl group

~130.0 (d)
Aromatic carbons of the 4-fluorobenzyl group

ortho to the -CH₂- group

~129.5
Quaternary aromatic carbon of the

benzaldehyde ring

~115.5 (d)
Aromatic carbons of the 4-fluorobenzyl group

meta to the -CH₂- group

~115.0 Aromatic carbons meta to the -CHO group

~70.0 Methylene carbon (-O-CH₂-)

Table 3: Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3050 Medium Aromatic C-H stretch

~2850, ~2750 Medium
Aldehyde C-H stretch (Fermi

doublet)

~1700 Strong Aldehyde C=O stretch

~1600, ~1580, ~1500 Medium-Strong Aromatic C=C stretches

~1250 Strong
Aryl-O-CH₂ stretch

(asymmetric)

~1170 Strong C-F stretch

~1040 Medium Aryl-O-CH₂ stretch (symmetric)

~830 Strong
p-disubstituted benzene C-H

bend (out-of-plane)

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization - EI)

m/z Relative Intensity (%) Assignment

230 40 [M]⁺ (Molecular ion)

229 20 [M-H]⁺

109 100
[C₇H₆F]⁺ (Fluorotropylium ion -

base peak)

121 30 [C₇H₅O₂]⁺

95 15 [C₆H₄F]⁺

77 10 [C₆H₅]⁺

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic and spectrometric data are

provided below. These represent standard operating procedures and may be adapted based on
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the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh approximately 10-20 mg of 4-(4-Fluorobenzyloxy)benzaldehyde.

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing

0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

Instrument: 500 MHz NMR Spectrometer.

Pulse Program: Standard single-pulse sequence.

Acquisition Parameters:

Spectral Width: -2 to 12 ppm.

Acquisition Time: 4 seconds.

Relaxation Delay: 2 seconds.

Number of Scans: 16.

Processing: Apply a line broadening of 0.3 Hz and perform a Fourier transform. Phase and

baseline correct the spectrum. Calibrate the chemical shifts relative to the TMS signal at

0.00 ppm.

¹³C NMR Spectroscopy:

Instrument: 125 MHz NMR Spectrometer.

Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).[2]
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Acquisition Parameters:

Spectral Width: 0 to 220 ppm.

Acquisition Time: 1-2 seconds.[2]

Relaxation Delay: 2-5 seconds.[2]

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.[2]

Processing: Apply a line broadening of 1-2 Hz and perform a Fourier transform. Phase and

baseline correct the spectrum. Calibrate the chemical shifts relative to the CDCl₃ solvent

peak at 77.16 ppm.

Infrared (IR) Spectroscopy
Sample Preparation:

For Attenuated Total Reflectance (ATR-FTIR), place a small amount of the solid sample

directly onto the ATR crystal.

For a KBr pellet, mix approximately 1 mg of the sample with 100 mg of dry KBr powder

and press into a transparent pellet.

Data Acquisition:

Instrument: Fourier-Transform Infrared (FTIR) Spectrometer.

Parameters:

Scan Range: 4000 to 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 32.

Acquire a background spectrum of the empty sample compartment (or the clean ATR

crystal) prior to running the sample spectrum. The final spectrum is reported in terms of

transmittance or absorbance.
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Mass Spectrometry (MS)
Sample Introduction:

For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve the sample in a volatile

solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

[3] Inject 1 µL into the GC.

For direct infusion, dissolve the sample in a suitable solvent and introduce it into the ion

source via a syringe pump.

GC-MS Conditions:[3]

Gas Chromatograph:

Column: Standard non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25

µm).

Carrier Gas: Helium at a constant flow of 1 mL/min.

Injector: Split/splitless, operated in splitless mode at 250°C.

Oven Program: Initial temperature of 50°C for 2 minutes, then ramp at 10°C/min to

280°C and hold for 5 minutes.

Mass Spectrometer:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Source Temperature: 230°C.

Scan Range: m/z 40-450.

Visualizations
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic and spectrometric

analysis of a synthetic organic compound like 4-(4-Fluorobenzyloxy)benzaldehyde.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/pdf/Mass_Spectrometry_of_4_Fluoro_2_3_dimethylbenzaldehyde_A_Comparative_Guide.pdf
https://www.benchchem.com/pdf/Mass_Spectrometry_of_4_Fluoro_2_3_dimethylbenzaldehyde_A_Comparative_Guide.pdf
https://www.benchchem.com/product/b1300813?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1300813?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis & Purification

Spectroscopic & Spectrometric Analysis

Data Interpretation & Validation

Synthesis of
4-(4-Fluorobenzyloxy)benzaldehyde

Purification
(e.g., Recrystallization,

Chromatography)

NMR Spectroscopy
(¹H, ¹³C)

IR Spectroscopy

Mass Spectrometry
(e.g., GC-MS)

Structure Elucidation

Purity Assessment Final Report

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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